molecular formula C22H18O8 B14023277 Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate CAS No. 5442-26-2

Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate

Cat. No.: B14023277
CAS No.: 5442-26-2
M. Wt: 410.4 g/mol
InChI Key: DUGIKHHFHOYBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate is an organic compound characterized by its unique structure, which includes two benzo[1,3]dioxole groups attached to a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate typically involves the condensation of benzo[1,3]dioxole derivatives with a suitable butanedioate precursor. One common method is the reaction of benzo[1,3]dioxole-5-carbaldehyde with dimethyl butanedioate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate can undergo various chemical reactions, including:

    Oxidation: The benzo[1,3]dioxole groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the benzo[1,3]dioxole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives of the benzo[1,3]dioxole groups.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Mechanism of Action

The mechanism of action of Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to tubulin, thereby inhibiting microtubule polymerization and inducing cell cycle arrest and apoptosis in cancer cells . The benzo[1,3]dioxole groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate is unique due to its dual benzo[1,3]dioxole groups, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

5442-26-2

Molecular Formula

C22H18O8

Molecular Weight

410.4 g/mol

IUPAC Name

dimethyl 2,3-bis(1,3-benzodioxol-5-ylmethylidene)butanedioate

InChI

InChI=1S/C22H18O8/c1-25-21(23)15(7-13-3-5-17-19(9-13)29-11-27-17)16(22(24)26-2)8-14-4-6-18-20(10-14)30-12-28-18/h3-10H,11-12H2,1-2H3

InChI Key

DUGIKHHFHOYBJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.